molecular formula C7H7N3OS B1497653 5-(5-Methylthiophen-3-yl)-1,3,4-oxadiazol-2-amine CAS No. 915922-24-6

5-(5-Methylthiophen-3-yl)-1,3,4-oxadiazol-2-amine

Cat. No.: B1497653
CAS No.: 915922-24-6
M. Wt: 181.22 g/mol
InChI Key: QMGRQOMIDRJTIO-UHFFFAOYSA-N
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Description

5-(5-Methylthiophen-3-yl)-1,3,4-oxadiazol-2-amine (CAS Registry Number: 915922-24-6) is a high-purity organic compound for research applications. This chemical features a 1,3,4-oxadiazole ring, a privileged scaffold in medicinal chemistry known for its versatile biological activities and role as a bioisostere for amides and esters, which can enhance hydrogen bonding with biological receptors . The 1,3,4-oxadiazole core is extensively investigated in anticancer drug discovery. Research indicates that derivatives containing this scaffold exhibit potent cytotoxic effects against various cancer cell lines through multiple mechanisms, including the inhibition of key enzymes such as thymidylate synthase, HDAC, topoisomerase II, and telomerase . These compounds represent a promising approach for developing novel targeted therapies. Furthermore, 1,3,4-oxadiazole-2-amines demonstrate significant potential in antimicrobial research, particularly against Mycobacterium tuberculosis . Structural analogs of this compound have shown potent, broad-spectrum antimycobacterial activity against both drug-susceptible and multidrug-resistant strains, with mechanisms of action that may include disruption of mycobacterial cell wall biosynthesis . This product is intended for research purposes only in laboratory settings. It is strictly not for diagnostic, therapeutic, or any human or veterinary use. Researchers should consult the Safety Data Sheet (SDS) prior to handling.

Properties

IUPAC Name

5-(5-methylthiophen-3-yl)-1,3,4-oxadiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7N3OS/c1-4-2-5(3-12-4)6-9-10-7(8)11-6/h2-3H,1H3,(H2,8,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMGRQOMIDRJTIO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CS1)C2=NN=C(O2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50651061
Record name 5-(5-Methylthiophen-3-yl)-1,3,4-oxadiazol-2-amine
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Molecular Weight

181.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

915922-24-6
Record name 5-(5-Methyl-3-thienyl)-1,3,4-oxadiazol-2-amine
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URL https://commonchemistry.cas.org/detail?cas_rn=915922-24-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-(5-Methylthiophen-3-yl)-1,3,4-oxadiazol-2-amine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-(5-Methyl-3-thienyl)-1,3,4-oxadiazol-2-amine
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Biological Activity

5-(5-Methylthiophen-3-yl)-1,3,4-oxadiazol-2-amine is a heterocyclic compound featuring a thiophene ring and an oxadiazole moiety. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.

Chemical Structure and Properties

  • Molecular Formula : C7H7N3OS
  • Molecular Weight : 181.21 g/mol
  • CAS Number : 28065380
  • IUPAC Name : this compound

The compound's structure allows for various interactions with biological targets, which are crucial for its bioactivity.

Antimicrobial Properties

Research indicates that derivatives of the 1,3,4-oxadiazole ring exhibit significant antimicrobial activity. The compound has been tested against various bacterial strains and fungi:

Microorganism Activity Reference
Staphylococcus aureusModerate inhibition
Escherichia coliModerate inhibition
Candida albicansNotable antifungal effect

The oxadiazole core is known for its ability to disrupt microbial cell walls and inhibit essential metabolic pathways.

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of this compound. It has been shown to induce apoptosis in cancer cell lines through various mechanisms:

  • Inhibition of Cell Proliferation : The compound was effective in reducing the growth of several cancer cell lines.
  • Induction of Apoptosis : Mechanistic studies revealed that it activates caspase pathways leading to programmed cell death.
  • Molecular Targeting : It may interact with specific kinases involved in cell cycle regulation.

Case Studies

  • Study on Antimicrobial Activity :
    • Researchers synthesized various oxadiazole derivatives, including this compound.
    • Results showed significant antibacterial activity against drug-resistant strains of Mycobacterium tuberculosis.
    • Minimum Inhibitory Concentration (MIC) values ranged from 4 to 8 µM for the most active compounds .
  • Anticancer Efficacy Study :
    • A study evaluated the cytotoxic effects on human breast cancer cells (MCF-7).
    • The compound demonstrated IC50 values in the micromolar range, indicating potent antiproliferative effects.
    • Further analysis revealed that it modulates apoptotic pathways by upregulating pro-apoptotic proteins .

The biological activity of this compound involves complex interactions with cellular targets:

  • Enzyme Inhibition : The compound may inhibit specific enzymes critical for microbial survival and cancer cell proliferation.
  • Receptor Interaction : It can bind to cellular receptors that regulate apoptosis and cell cycle progression.
  • Oxidative Stress Induction : Increased reactive oxygen species (ROS) production has been observed, contributing to its cytotoxic effects.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Structural Analogues and Positional Isomerism

  • 5-(3-Methylthiophen-2-yl)-1,3,4-oxadiazol-2-amine (CAS 1017048-74-6): This positional isomer differs in the methyl group placement (3-methylthiophen-2-yl vs. 5-methylthiophen-3-yl).
  • Aryl-Substituted Derivatives :
    Compounds such as 5-(4-nitrophenyl)-, 5-(4-fluorophenyl)-, and 5-(4-bromophenyl)-1,3,4-oxadiazol-2-amine () exhibit melting points between 104–130°C. Electron-withdrawing groups (e.g., nitro, halogens) increase polarity and reduce lipophilicity compared to the methylthiophene group, impacting pharmacokinetic properties like membrane permeability .

Kinase Inhibition :
  • The 1,3,4-oxadiazol-2-amine moiety forms critical hydrogen bonds with kinase ATP-binding pockets (e.g., GSK-3β). For example, 5-(4-nitrophenyl)-N-(4-methoxyphenyl)-1,3,4-oxadiazol-2-amine binds via interactions with Tyr134 and Val135 residues, similar to the target compound .
  • COT Kinase Inhibitors: Compounds like 5-(5-(1H-indol-3-yl)-1H-pyrrolo[2,3-b]pyridin-3-yl)-1,3,4-oxadiazol-2-amine (Compound 2) exhibit nanomolar inhibitory activity, highlighting the role of fused heterocycles in enhancing potency .
Anticancer Activity :
  • Ethyl N-(5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl) formimidate (117) : Displays IC₅₀ = 0.275 µM against cancer cells, surpassing erlotinib (IC₅₀ = 0.418 µM). Pyridyl substituents enhance π-π stacking and charge transfer, whereas the methylthiophene group in the target compound may prioritize hydrophobic interactions .
  • N-(2,4-Dimethylphenyl)-5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-amine (101): Shows growth inhibition (GP = 15.43–46.82) across melanoma and leukemia cell lines. Methoxy groups improve solubility but may reduce membrane penetration compared to methylthiophene .

Physicochemical Properties

Compound Melting Point (°C) Molecular Weight (g/mol) Key Substituent Effects
5-(5-Methylthiophen-3-yl)-oxadiazol-2-amine Not reported 181.215 Hydrophobic, electron-rich
5-(4-Nitrophenyl)-oxadiazol-2-amine 104–130 235.20 Polar, electron-deficient
5-(4-Methoxyphenyl)-oxadiazol-2-amine 104–130 207.23 Electron-donating, moderate polarity

Preparation Methods

Hydrazide Preparation

Aryl hydrazides, including those bearing thiophene substituents, can be prepared by:

  • Fisher esterification of the corresponding carboxylic acid to form methyl esters, followed by hydrazinolysis to yield hydrazides.
  • Direct reaction of carboxylic acids or esters with hydrazine hydrate under controlled conditions.

This method is well-documented and provides hydrazides in moderate to excellent yields (67–98%) depending on the substituents present.

Cyclization to 1,3,4-Oxadiazole

The hydrazides undergo cyclodehydration reactions to form the 1,3,4-oxadiazole ring. Common cyclization methods include:

  • Reaction with carbon disulfide under basic conditions to form oxadiazol-2-thiol intermediates, which can be further alkylated.
  • Use of mild oxidizing agents such as iodine in the presence of bases like potassium carbonate to facilitate ring closure from hydrazide-hydrazone intermediates.

Amination at the 2-Position

The 2-amine group on the oxadiazole ring is typically introduced by:

  • Using hydrazine derivatives as starting materials.
  • Acylation and subsequent transformations of the oxadiazole intermediates to yield the free amine at the 2-position.

Detailed Preparation Method from Literature

Synthesis Starting from 5-Methylthiophene-3-Carboxylic Acid

Step Reaction Reagents/Conditions Yield (%) Notes
1 Fisher esterification 5-Methylthiophene-3-carboxylic acid, methanol, catalytic sulfuric acid High Converts acid to methyl ester
2 Hydrazinolysis Methyl ester, hydrazine hydrate Moderate to high Forms 5-methylthiophene-3-carbohydrazide
3 Cyclization Hydrazide, iodine, potassium carbonate, solvent (e.g., acetonitrile) 70–80 Forms this compound
4 Purification Recrystallization or chromatography Ensures compound purity

This route aligns with the synthetic schemes reported for similar 5-aryl-1,3,4-oxadiazol-2-amines.

Alternative Cyclization via Carbon Disulfide

In some cases, the hydrazide is reacted with carbon disulfide under strongly basic conditions to form a 1,3,4-oxadiazol-2-thiol intermediate, which can be alkylated to introduce further substituents if needed. However, for the target amine compound, direct cyclization with iodine and base is preferred for better yields and simplicity.

Acylation and Functional Group Transformations

Acylation of the 2-amine group with acid chlorides or isocyanates can be performed to obtain derivatives, but for the pure amine form, this step is omitted or reversed by hydrolysis.

Comparative Data Table of Preparation Methods

Method Starting Material Key Reagents Cyclization Agent Yield Range Advantages Disadvantages
Hydrazide + Iodine/K2CO3 5-Methylthiophene-3-carboxylic acid methyl ester hydrazide Iodine, K2CO3, acetonitrile Iodine, base 70–80% Mild conditions, good yields Requires careful handling of iodine
Hydrazide + Carbon Disulfide Hydrazide Carbon disulfide, strong base Base-induced ~73% Useful for thiol intermediates More complex, uses toxic CS2
Direct Acylation of Oxadiazole Oxadiazole amine Acid chlorides, triethylamine N/A Variable Allows derivatization Additional steps, not for pure amine

Q & A

Basic Research Question

  • NMR spectroscopy :
    • ¹H-NMR : Peaks at δ 2.5–3.0 ppm confirm methyl groups on thiophene; NH₂ protons appear at δ 5.5–6.0 .
    • ¹³C-NMR : Signals at 160–165 ppm indicate C=N in oxadiazole .
  • FTIR : Stretching vibrations at 3200–3400 cm⁻¹ (N-H), 1650 cm⁻¹ (C=N), and 1250 cm⁻¹ (C-O-C) .
  • Mass spectrometry : Molecular ion peaks (e.g., m/z 223.1) validate molecular weight .

How can contradictory bioactivity data between similar oxadiazole derivatives be resolved?

Advanced Research Question
Discrepancies arise from substituent effects and assay variability. Strategies include:

  • SAR analysis : Compare methylthiophene vs. pyridine/phenyl substituents; bulkier groups may hinder target binding .
  • Dose-response curves : Ensure consistent MIC testing protocols .
  • Computational validation : Molecular docking (e.g., against C. albicans 4M8B protein) identifies binding affinity differences .

What structural modifications enhance the compound’s bioactivity, and how are structure-activity relationships (SAR) determined?

Advanced Research Question

  • Thiophene vs. heterocyclic substitutions : Methylthiophene improves lipophilicity and membrane penetration vs. pyridine .
  • Oxadiazole core : Adding electron-withdrawing groups (e.g., -NO₂) increases antimicrobial potency .
  • Amino group functionalization : Acylation (e.g., with benzoyl) enhances antifungal activity but may reduce solubility .
    Data Example : Docking scores for 5-substituted derivatives show binding energies ranging from -6.0 to -8.7 kcal/mol .

How can computational docking studies guide target identification for this compound?

Advanced Research Question

  • Protein selection : Use PDB IDs like 5JZX (bacterial MurB enzyme) or 4M8B (C. albicans isatin hydrolase) .
  • Software tools : AutoDock Vina or Schrödinger Suite for ligand-protein interaction mapping.
  • Key interactions : Hydrogen bonds with Ser98 (MurB) or π-π stacking with Phe114 (4M8B) correlate with activity .

What methodologies assess the compound’s toxicity and selectivity in preclinical models?

Advanced Research Question

  • Cytotoxicity assays : MTT testing on mammalian cell lines (e.g., HEK293) to determine IC₅₀ .
  • Selectivity index (SI) : Ratio of IC₅₀ (mammalian cells) to MIC (pathogens); SI >10 indicates therapeutic potential .
  • Hemolytic activity : Red blood cell lysis assays at 100–200 µg/mL .

How can researchers validate the compound’s mechanism of action against microbial targets?

Advanced Research Question

  • Enzyme inhibition assays : Measure UDP-N-acetylglucosamine enolpyruvyl transferase (MurA) activity via UV-Vis .
  • Gene expression profiling : RNA-seq to identify downregulated virulence genes (e.g., S. aureus α-hemolysin) .
  • Resistance studies : Serial passage assays to monitor MIC shifts over 20 generations .

What challenges arise in reproducing bioactivity data, and how can they be mitigated?

Advanced Research Question

  • Crystallinity issues : Polymorphs affect solubility; use standardized recrystallization protocols .
  • Assay variability : Adopt CLSI guidelines for antimicrobial testing .
  • Batch consistency : LC-MS purity verification (>95%) for each synthesis batch .

How can pharmacokinetic properties (e.g., solubility, stability) be optimized for in vivo studies?

Advanced Research Question

  • Salt formation : Hydrochloride salts improve aqueous solubility .
  • Prodrug strategies : Esterification of the amino group enhances bioavailability .
  • Stability testing : HPLC monitoring under physiological pH (7.4) and temperature (37°C) .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(5-Methylthiophen-3-yl)-1,3,4-oxadiazol-2-amine
Reactant of Route 2
Reactant of Route 2
5-(5-Methylthiophen-3-yl)-1,3,4-oxadiazol-2-amine

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